![molecular formula C10H10N2S2 B1479950 3-(Thiophène-2-yl)-1,4,6,7-tétrahydrothiopyrano[4,3-c]pyrazole CAS No. 2098137-55-2](/img/structure/B1479950.png)

3-(Thiophène-2-yl)-1,4,6,7-tétrahydrothiopyrano[4,3-c]pyrazole

Vue d'ensemble

Description

“3-(Thiophen-2-yl)-1,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole” is a compound that belongs to the class of heterocyclic compounds known as thiophenes . Thiophene and its substituted derivatives are reported to possess a wide range of therapeutic properties with diverse applications in medicinal chemistry and material science .

Synthesis Analysis

The synthesis of thiophene derivatives involves various methods. For instance, the Gewald reaction is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives . Another method involves the ring closure reaction of phenyl-1-(thiophen-2-yl) prop-2-en-1-ones with thiosemicarbazide in alcoholic basic medium .Molecular Structure Analysis

Thiophene is a five-membered heteroaromatic compound containing a sulfur atom at the 1 position. It has a molecular mass of 84.14 g/mol, density is 1.051 g/ml, and a melting point of -38 °C . The structure of the compound was determined using NMR spectroscopy and single crystal X-ray diffraction .Chemical Reactions Analysis

The chemical reactions involving thiophene derivatives are diverse. For instance, the synthesis of phenyl-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole-1-carbothioamides involves the ring closure reaction of phenyl-1-(thiophen-2-yl) prop-2-en-1-ones with thiosemicarbazide in alcoholic basic medium .Physical And Chemical Properties Analysis

Thiophene is soluble in most organic solvents like alcohol and ether but insoluble in water . The physical and chemical properties of the specific compound “3-(Thiophen-2-yl)-1,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole” are not explicitly mentioned in the retrieved papers.Applications De Recherche Scientifique

Activité antimicrobienne

Les dérivés de pyrazole, y compris le composé 3-(Thiophène-2-yl)-1,4,6,7-tétrahydrothiopyrano[4,3-c]pyrazole, ont montré d'excellentes activités antimicrobiennes contre les bactéries et les champignons. Ces composés ont été comparés favorablement aux médicaments antibactériens et antifongiques standard en termes d'efficacité .

Potentiel anticancéreux

Ces molécules ont également démontré un potentiel anticancéreux. Elles sont étudiées pour leur capacité à inhiber la croissance des cellules cancéreuses et pourraient être des inhibiteurs puissants et sélectifs de la phosphatase alcaline non spécifique des tissus, ce qui est pertinent dans la recherche sur le cancer .

Propriétés anti-inflammatoires

Les propriétés anti-inflammatoires des dérivés de pyrazole en font des candidats pour le traitement des affections impliquant une inflammation. Cela pourrait inclure un large éventail de maladies, de l'arthrite aux maladies inflammatoires de l'intestin .

Effets analgésiques

En tant qu'analgésiques, ces composés pourraient être utilisés pour développer de nouveaux analgésiques qui pourraient être plus efficaces ou avoir moins d'effets secondaires que les médicaments actuels .

Applications anticonvulsivantes

Les propriétés anticonvulsivantes suggèrent que ces composés pourraient être utilisés dans le traitement de l'épilepsie ou d'autres troubles convulsifs .

Utilisations anthelmintiques

Ces dérivés peuvent également agir comme anthelmintiques, qui sont des médicaments qui expulsent les vers parasites (helminthes) et autres parasites internes du corps sans causer de dommages importants à l'hôte .

Capacités antioxydantes

Leurs capacités antioxydantes indiquent qu'elles pourraient être utilisées pour protéger les cellules contre les effets des radicaux libres, qui peuvent conduire à diverses maladies et processus de vieillissement .

Propriétés herbicides

Enfin, ces composés ont des propriétés herbicides, ce qui les rend utiles dans le développement d'agents de lutte contre les mauvaises herbes qui pourraient être plus respectueux de l'environnement ou plus efficaces que les herbicides actuels .

Orientations Futures

The synthesis of thiophene derivatives, including “3-(Thiophen-2-yl)-1,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole”, is a topic of interest for medicinal chemists to synthesize and investigate new structural prototypes with more effective pharmacological activity . Future research directions include the application of energy-efficient techniques such as microwave and ultrasound-assisted synthesis, benign catalysts and biodegradable composites, solvent selection with a focus on water as a renewable and non-toxic medium, and solvent-free conditions .

Mécanisme D'action

Target of Action

Thiophene and its substituted derivatives, which include the compound , are known to possess a wide range of therapeutic properties . They have been reported to interact with various biological and physiological functions such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer .

Mode of Action

It is known that thiophene derivatives can interact with their targets in various ways, leading to changes in cellular functions . For instance, some thiophene derivatives have been reported to inhibit kinases, which are enzymes that modify other proteins by chemically adding phosphate groups . This can lead to changes in the activity, cellular location, or association of the target protein with other proteins.

Biochemical Pathways

Thiophene derivatives are known to affect a wide range of pathways due to their diverse biological and physiological functions . For example, they can modulate estrogen receptors, which play a crucial role in the regulation of the reproductive system and other bodily functions . They can also inhibit kinases, which are involved in various signaling pathways that control cell growth, division, metabolism, and other processes .

Result of Action

Thiophene derivatives are known to have diverse biological and physiological effects . For example, they can exhibit anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer effects .

Analyse Biochimique

Biochemical Properties

3-(Thiophen-2-yl)-1,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to inhibit certain kinases, which are enzymes that transfer phosphate groups to specific substrates, thereby regulating various cellular processes. Additionally, 3-(Thiophen-2-yl)-1,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole can bind to estrogen receptors, modulating their activity and affecting gene expression related to cell growth and differentiation .

Cellular Effects

The effects of 3-(Thiophen-2-yl)-1,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole on cells are diverse and depend on the cell type and context. This compound has been observed to influence cell signaling pathways, such as the MAPK/ERK pathway, which is involved in cell proliferation and survival. By modulating these pathways, 3-(Thiophen-2-yl)-1,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole can affect gene expression and cellular metabolism, leading to changes in cell function and behavior . In cancer cells, it has demonstrated cytotoxic effects, reducing cell viability and inducing apoptosis .

Molecular Mechanism

At the molecular level, 3-(Thiophen-2-yl)-1,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, altering their activity. For example, this compound has been shown to inhibit the activity of certain kinases by binding to their active sites, preventing substrate phosphorylation and downstream signaling . Additionally, 3-(Thiophen-2-yl)-1,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole can modulate gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3-(Thiophen-2-yl)-1,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that 3-(Thiophen-2-yl)-1,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole remains stable under certain conditions, but it may degrade over time, leading to reduced efficacy . Long-term exposure to this compound in in vitro and in vivo studies has revealed potential changes in cellular behavior and function, highlighting the importance of understanding its temporal effects .

Dosage Effects in Animal Models

The effects of 3-(Thiophen-2-yl)-1,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole vary with different dosages in animal models. At lower doses, this compound may exhibit therapeutic effects, such as reducing inflammation or inhibiting tumor growth . At higher doses, it can cause toxic or adverse effects, including liver and kidney damage . Understanding the dosage-dependent effects of 3-(Thiophen-2-yl)-1,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole is crucial for developing safe and effective therapeutic applications.

Metabolic Pathways

3-(Thiophen-2-yl)-1,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. This compound can be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that may have different biological activities . Additionally, 3-(Thiophen-2-yl)-1,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole can affect metabolic flux and alter the levels of specific metabolites, influencing cellular function and behavior .

Transport and Distribution

The transport and distribution of 3-(Thiophen-2-yl)-1,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole within cells and tissues are critical for its biological activity. This compound can interact with transporters and binding proteins that facilitate its movement across cell membranes and its localization within specific cellular compartments . The distribution of 3-(Thiophen-2-yl)-1,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole can affect its efficacy and toxicity, highlighting the importance of understanding its transport and distribution mechanisms .

Subcellular Localization

The subcellular localization of 3-(Thiophen-2-yl)-1,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole is essential for its activity and function. This compound can be directed to specific cellular compartments, such as the nucleus or mitochondria, through targeting signals or post-translational modifications . The localization of 3-(Thiophen-2-yl)-1,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole can influence its interactions with biomolecules and its overall biological effects .

Propriétés

IUPAC Name |

3-thiophen-2-yl-1,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2S2/c1-2-9(14-4-1)10-7-6-13-5-3-8(7)11-12-10/h1-2,4H,3,5-6H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUOGOFHMPKWBPH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSCC2=C1NN=C2C3=CC=CS3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(3-(thiophen-3-yl)-6,7-dihydropyrano[4,3-c]pyrazol-1(4H)-yl)ethan-1-ol](/img/structure/B1479867.png)

![3-Phenyl-1,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole](/img/structure/B1479871.png)

![2-(3-(thiophen-2-yl)-6,7-dihydrothiopyrano[4,3-c]pyrazol-1(4H)-yl)ethan-1-ol](/img/structure/B1479875.png)

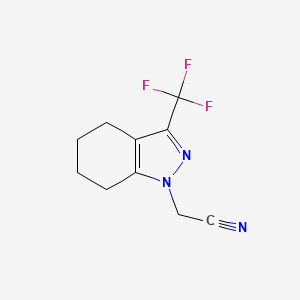

![2-(3-(thiophen-2-yl)-6,7-dihydrothiopyrano[4,3-c]pyrazol-1(4H)-yl)acetonitrile](/img/structure/B1479876.png)

![3-(Thiophen-2-yl)-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole](/img/structure/B1479881.png)

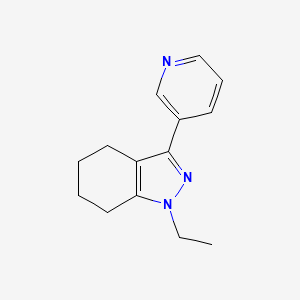

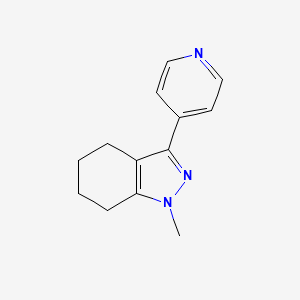

![3-(Pyridin-2-yl)-1,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole](/img/structure/B1479883.png)

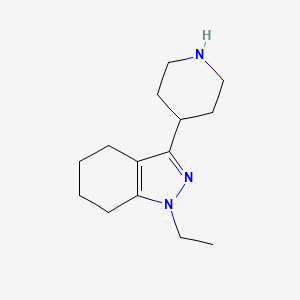

![1-Ethyl-3-(pyridin-3-yl)-1,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole](/img/structure/B1479884.png)

![3-(pyrazin-2-yl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B1479885.png)

![6-methyl-1-(2-(piperazin-1-yl)ethyl)-1H-imidazo[1,2-b]pyrazole](/img/structure/B1479886.png)

![2-(6-ethyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethan-1-amine](/img/structure/B1479887.png)